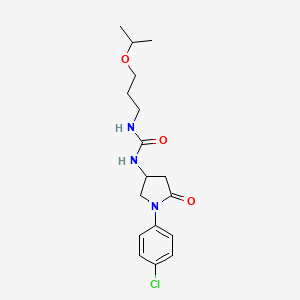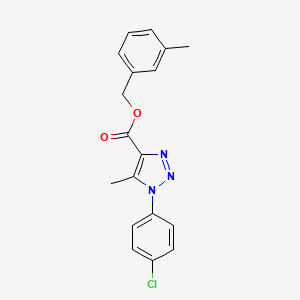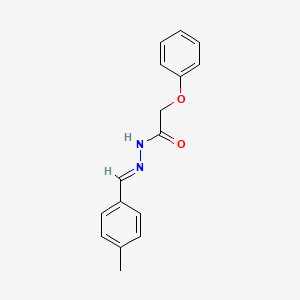
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, also known as PTPD, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTPD has been extensively studied for its ability to modulate various biological pathways and its potential to treat a range of diseases.
Mechanism of Action
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is believed to exert its effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various biological processes. By inhibiting these enzymes, 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine can modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been shown to have a range of biochemical and physiological effects, including the modulation of cell signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the function of these enzymes in various biological processes. However, one limitation of 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is its low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more efficient synthesis methods for 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine could facilitate its use in future research.
Synthesis Methods
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine can be synthesized using a variety of methods, including the reaction of 3-(1H-pyrazol-1-yl)pyridazine with pyridine-3-methanethiol in the presence of a base. The resulting product can then be purified using column chromatography.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been studied extensively in the context of cancer research, where it has been shown to inhibit the growth of cancer cells both in vitro and in vivo. 3-(1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
3-pyrazol-1-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c1-3-11(9-14-6-1)10-19-13-5-4-12(16-17-13)18-8-2-7-15-18/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOOGJMIFEHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2660842.png)
![(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2660844.png)

![2-(4-fluorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2660846.png)



![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(phenyl)methanone](/img/structure/B2660852.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(furan-2-ylmethyl)acetamide](/img/structure/B2660856.png)


